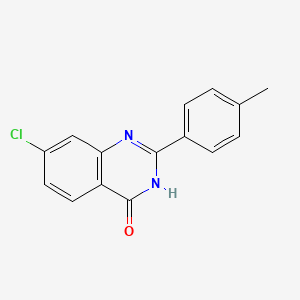
7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with p-tolualdehyde in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chloro group in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(p-Tolyl)quinazolin-4(1H)-one: Lacks the chloro group, which may affect its biological activity.
7-Chloroquinazolin-4(1H)-one: Lacks the p-tolyl group, which may influence its chemical properties.
2-Phenylquinazolin-4(1H)-one: Has a phenyl group instead of a p-tolyl group, leading to different biological activities.
Uniqueness: The presence of both the chloro and p-tolyl groups in 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one makes it unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
90362-97-3 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC 名称 |
7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
InChI 键 |
VEDLSNNMKVQPQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















